4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride
CAS No.: 2204961-94-2
Cat. No.: VC3173221
Molecular Formula: C9H15Cl2N3O2
Molecular Weight: 268.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2204961-94-2 |
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Molecular Formula | C9H15Cl2N3O2 |
Molecular Weight | 268.14 g/mol |
IUPAC Name | 4-imidazol-1-ylpiperidine-4-carboxylic acid;dihydrochloride |
Standard InChI | InChI=1S/C9H13N3O2.2ClH/c13-8(14)9(1-3-10-4-2-9)12-6-5-11-7-12;;/h5-7,10H,1-4H2,(H,13,14);2*1H |
Standard InChI Key | VSSGMIQMKONUCD-UHFFFAOYSA-N |
SMILES | C1CNCCC1(C(=O)O)N2C=CN=C2.Cl.Cl |
Canonical SMILES | C1CNCCC1(C(=O)O)N2C=CN=C2.Cl.Cl |
Introduction
Structural Characterization
Chemical Structure and Composition
The compound 4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride consists of a piperidine ring with an imidazole group at the 4-position and a carboxylic acid group also at the 4-position. The dihydrochloride salt form indicates two chloride counterions to balance the basic nitrogen atoms in the structure.
Based on the structural patterns of related compounds, this molecule likely contains:
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A six-membered piperidine ring
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A five-membered imidazole ring connected to the piperidine at the 4-position
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A carboxylic acid group at the 4-position of the piperidine
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Two hydrochloride salt formations
Similar compounds such as 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate show related structural features, though with the imidazole connected via a methyl linker rather than directly to the piperidine ring .
The compound 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride has a molecular weight of 238.16 g/mol , suggesting our target compound would have a higher molecular weight due to the additional carboxylic acid group.
Chemical Identifiers and Classification
Systematic Nomenclature
The IUPAC name "4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride" follows chemical nomenclature rules, indicating:
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A piperidine core structure
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An imidazole substituent at the 4-position
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A carboxylic acid group also at the 4-position
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Two hydrochloride counterions
Similar compounds in the research literature use comparable naming conventions, such as 4-(1H-imidazol-1-yl)piperidine (CAS: 147081-85-4) and 4-(4-phenyl-1H-imidazol-1-yl)piperidine dihydrochloride .
Molecular Descriptors
For related imidazole-piperidine compounds, the following molecular descriptors are used:
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InChI notation: Provides a standard way to represent the chemical structure
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InChIKey: A condensed digital representation of the compound
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SMILES notation: A line notation for encoding molecular structures
For example, 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride has the InChI: 1S/C9H15N3.2ClH/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;/h5-6,8-10H,1-4,7H2;2*1H and InChIKey: WFCHEWBSRYZNFZ-UHFFFAOYSA-N .
Synthetic Approaches
Precursors and Intermediates
Potential precursors for this synthesis might include:
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4-piperidinecarboxylic acid
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Protected derivatives of 4-piperidinecarboxylic acid
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1H-imidazole or activated derivatives
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4-halo-4-piperidinecarboxylic acid derivatives
Similar chemistry is seen in the preparation of 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-4-carboxylic acid, though this compound features a different connectivity pattern .
Chemical and Biological Properties
Chemical Reactivity
The expected reactivity of 4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride would be influenced by three key functional groups:
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The imidazole ring: Basic nitrogen capable of coordination, hydrogen bonding, and nucleophilic reactions
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The piperidine ring: Secondary amine with basic properties
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The carboxylic acid group: Acidic functional group capable of forming esters, amides, and salts
The dihydrochloride salt formation would neutralize the basic nitrogens, likely making the compound more stable and water-soluble compared to the free base form.
Analytical Characterization
Spectroscopic Analysis
For complete characterization of 4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride, the following analytical techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for the imidazole protons (typically 7-8 ppm)
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¹³C-NMR would reveal the carboxylic acid carbon (typically ~170-175 ppm)
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The quaternary carbon at the 4-position of piperidine would show distinctive chemical shift
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Mass Spectrometry:
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Would confirm the molecular weight
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Fragmentation patterns could confirm structural features
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Infrared Spectroscopy:
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Would show characteristic C=O stretching of the carboxylic acid (~1700 cm⁻¹)
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N-H stretching bands from the protonated nitrogens
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